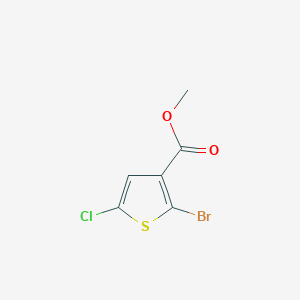![molecular formula C15H8N2O3 B13130902 2h-Benzo[c]pyrano[2,3-f]cinnoline-2,5(7h)-dione CAS No. 87148-06-9](/img/structure/B13130902.png)
2h-Benzo[c]pyrano[2,3-f]cinnoline-2,5(7h)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2h-Benzo[c]pyrano[2,3-f]cinnoline-2,5(7h)-dione is a heterocyclic compound that features a fused ring system combining elements of benzene, pyran, and cinnoline
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2h-Benzo[c]pyrano[2,3-f]cinnoline-2,5(7h)-dione typically involves multicomponent reactions. One common method is the one-pot synthesis, which combines various starting materials in a single reaction vessel. For instance, a three-component reaction involving 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds such as benzoylacetonitrile, dimedone, or 4-hydroxycoumarin can be used . This reaction proceeds through a series of steps including Michael addition and intramolecular cyclization.
Industrial Production Methods
For example, the use of copper oxide quantum dot-modified magnetic silica mesoporous nanoparticles as catalysts under mild thermal conditions has been explored for similar compounds .
化学反応の分析
Types of Reactions
2h-Benzo[c]pyrano[2,3-f]cinnoline-2,5(7h)-dione can undergo various chemical reactions including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while reduction could produce more saturated compounds.
科学的研究の応用
2h-Benzo[c]pyrano[2,3-f]cinnoline-2,5(7h)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent due to its unique structural properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2h-Benzo[c]pyrano[2,3-f]cinnoline-2,5(7h)-dione involves its interaction with various molecular targets. These interactions can affect pathways involved in cellular signaling, enzyme activity, and other biochemical processes. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could interact with nucleic acids and proteins.
類似化合物との比較
Similar Compounds
Benzo[h]pyrano[2,3-b]quinoline: This compound has a similar fused ring system and is synthesized via similar multicomponent reactions.
Pyrano[2,3-c]pyrazole: This compound also features a pyran ring fused with another heterocycle and has been studied for its biological activities.
Uniqueness
2h-Benzo[c]pyrano[2,3-f]cinnoline-2,5(7h)-dione is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological molecules, making it a valuable compound for research in various fields.
特性
CAS番号 |
87148-06-9 |
|---|---|
分子式 |
C15H8N2O3 |
分子量 |
264.23 g/mol |
IUPAC名 |
5-hydroxychromeno[7,8-c]cinnolin-2-one |
InChI |
InChI=1S/C15H8N2O3/c18-12-7-11-14(15-9(12)5-6-13(19)20-15)8-3-1-2-4-10(8)16-17-11/h1-7,18H |
InChIキー |
HOWXIQTULPZBGN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C4C(=C(C=C3N=N2)O)C=CC(=O)O4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




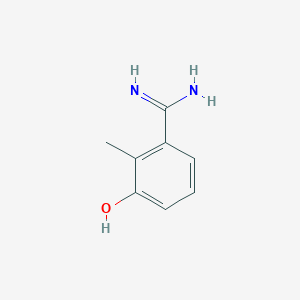
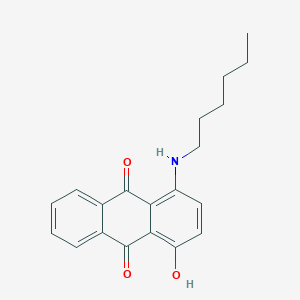
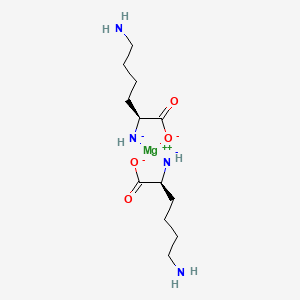
![tert-Butyl2-chloro-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13130856.png)
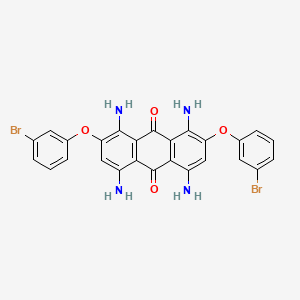



![1-[9-(2-Methylphenyl)-9H-fluoren-9-YL]ethan-1-one](/img/structure/B13130893.png)

